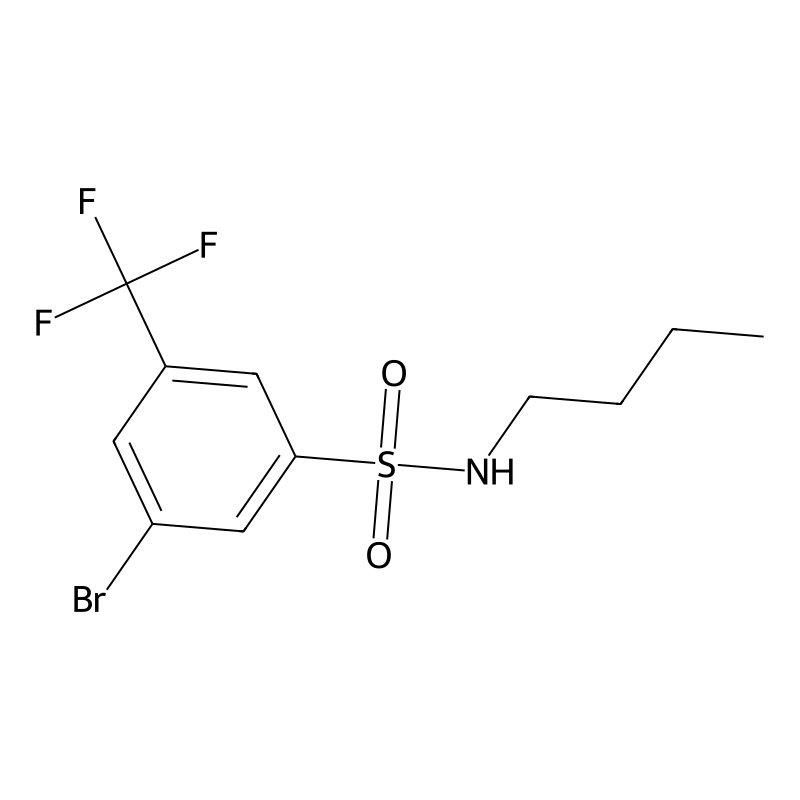

3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula and a molecular weight of approximately 360.19 g/mol. This compound is characterized by the presence of a bromine atom, a butyl group, and a trifluoromethyl group attached to a benzenesulfonamide structure. The trifluoromethyl group enhances its lipophilicity, potentially increasing its biological activity and efficacy in various applications .

There is no known mechanism of action for NBBF as its biological activity is not documented in scientific research.

Due to the absence of data, it is difficult to assess the specific safety hazards of NBBF. However, as a general precaution, aromatic sulfonamides can exhibit some toxicity and should be handled with appropriate protective gear []. The bromo and trifluoromethyl substituents might also raise concerns about potential environmental impact, but more information is needed for a definitive assessment.

Limitations and Future Research Directions

The lack of scientific literature on NBBF makes it difficult to provide a comprehensive analysis. Future research could explore:

- Synthesis and characterization of NBBF to determine its physical and chemical properties.

- Investigation of potential biological activities, such as antimicrobial or enzymatic inhibition.

- Computational modeling to predict the reactivity and potential applications of NBBF.

The synthesis of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide typically involves the reaction of appropriate sulfonamide precursors with brominating agents and trifluoromethylating agents. For instance, the introduction of the bromine atom can be achieved via electrophilic aromatic substitution, while the trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or other trifluoromethylating agents under specific reaction conditions .

3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide has been investigated for its potential antibacterial and anticancer properties. Sulfonamides, in general, are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. The incorporation of a trifluoromethyl group may enhance this activity by improving membrane permeability and bioavailability. Additionally, there is ongoing research into its anticancer effects, as modifications in sulfonamide structures can lead to compounds with unique antitumor properties .

The synthesis of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide can be performed using several methods:

- Electrophilic Aromatic Substitution: This method involves treating a suitable benzenesulfonamide with brominating agents under acidic conditions.

- Trifluoromethylation: The introduction of the trifluoromethyl group can be carried out using trifluoromethylating reagents in the presence of bases.

- Coupling Reactions: Coupling reactions involving halogenated benzenes and butylamine derivatives can also yield this compound.

These methods require careful control of reaction conditions to achieve high yields and purity of the final product .

3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide has several potential applications:

- Antibacterial Agents: Due to its sulfonamide structure, it may be used in developing new antibacterial drugs.

- Anticancer Research: Its unique structure suggests potential use in cancer treatment research.

- Chemical Research: It serves as a valuable intermediate in organic synthesis and pharmaceutical development.

Research continues into optimizing its efficacy and expanding its applications within medicinal chemistry .

Studies on 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide have focused on its interactions with biological targets. Preliminary data suggest that it may interact with enzymes involved in bacterial metabolism and cancer cell proliferation pathways. Further pharmacological studies are needed to elucidate its mechanism of action and potential side effects .

Several similar compounds exhibit structural similarities to 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide, which may influence their biological activities:

| Compound Name | Structure | Similarity Index |

|---|---|---|

| 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide | C11H13BrF3NO2S | 0.93 |

| 4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide | C11H13BrF3NO2S | 0.93 |

| 4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide | C11H13BrF3NO2S | 0.92 |

| 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide | C11H13BrF3NO2S | 0.89 |

These compounds share similar functional groups but differ in their alkyl substituents, which can significantly influence their pharmacological properties and biological activities. The unique combination of bromine and trifluoromethyl groups in 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide may confer distinct advantages over these similar compounds, particularly regarding lipophilicity and membrane penetration capabilities .

The strategic selection of precursors for brominated sulfonamide synthesis represents a critical determinant of synthetic efficiency and product yield. Contemporary synthetic approaches predominantly utilize two primary pathways: direct sulfonyl chloride amination and novel sulfinylamine-mediated processes [1]. The traditional methodology involves coupling of aliphatic or aromatic sulfonyl chlorides with ammonia or primary amines, providing superior yields compared to alternative methodologies [2]. For 3-bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide synthesis, the optimal precursor selection requires consideration of both bromination sequence and trifluoromethyl group installation [3].

Primary precursor candidates include 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride, which enables direct amination with n-butylamine under basic conditions [4]. Alternative approaches utilize tert-butyl sulfinylamine reagents, which provide rapid access to primary sulfonamides through reaction with organometallic reagents followed by thermodynamically driven elimination processes [1]. Research demonstrates that sulfinylamine-mediated synthesis can achieve yields of 62-80% on multi-gram scales, with the key advantage of avoiding pre-functionalized sulfonyl chloride intermediates [1].

Table 2.1: Comparative Analysis of Precursor Selection Strategies

| Precursor Type | Yield Range (%) | Reaction Time (hours) | Temperature (°C) | Key Advantages |

|---|---|---|---|---|

| Sulfonyl Chloride | 85-95 | 12-24 | 60-80 | High yield, established methodology |

| Sulfinylamine Reagent | 62-80 | 0.5-2 | -78 to 25 | Mild conditions, broad scope |

| Sodium Sulfinate | 70-88 | 4-8 | 20-60 | Metal-free conditions |

| Disulfide Precursor | 65-85 | 5-10 | 25-40 | Odor-free alternative |

Mechanistic studies reveal that sulfonyl chloride-based approaches proceed through nucleophilic acyl substitution mechanisms, with reaction rates significantly influenced by electronic effects of the aromatic substituents [4] [5]. The electron-withdrawing nature of both bromine and trifluoromethyl groups enhances the electrophilicity of the sulfonyl center, facilitating efficient amination reactions [6]. Optimal reaction conditions typically employ pyridine or triethylamine as base in dichloromethane or tetrahydrofuran solvents at temperatures ranging from 0 to 25°C [5].

Trifluoromethylation Strategies in Aromatic Systems

Trifluoromethylation of aromatic systems has emerged as a pivotal transformation in contemporary organic synthesis, with multiple strategic approaches available for incorporating trifluoromethyl groups into benzenesulfonamide frameworks [7] [8]. The selection of trifluoromethylation methodology depends critically on the oxidation state of the trifluoromethyl source and the electronic properties of the aromatic substrate [9].

Nucleophilic trifluoromethylation employs trifluoromethyltrimethylsilane as the primary reagent, activated by fluoride sources such as tetrabutylammonium fluoride [8]. This methodology proves particularly effective for electron-deficient aromatic systems, with the trifluoromethyl anion serving as the active nucleophilic species [8]. Research demonstrates successful trifluoromethylation of halogenated aromatics using potassium trifluoromethyltrimethoxyborate, synthesized from trimethyl borate, trifluoromethyltrimethylsilane, and potassium fluoride [8].

Electrophilic trifluoromethylation strategies utilize reagents such as S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate and related sulfonium salts [9]. These reagents generate electrophilic trifluoromethyl species that react with electron-rich aromatic substrates through traditional electrophilic aromatic substitution mechanisms [9]. The development of Togni's reagent (1-trifluoromethyl-1,2-benziodoxol-3-one) has provided enhanced reactivity and improved functional group tolerance [9].

Table 2.2: Trifluoromethylation Reagent Performance Comparison

| Reagent Type | Substrate Scope | Reaction Conditions | Yield Range (%) | Selectivity |

|---|---|---|---|---|

| Trifluoromethyltrimethylsilane | Electron-deficient aromatics | Fluoride activation, 25-80°C | 65-90 | High |

| Sodium Trifluoroacetate | Aryl iodides | Copper catalysis, 200°C | 70-95 | Excellent |

| Sulfonium Salts | Electron-rich aromatics | Mild conditions, 0-25°C | 60-85 | Moderate |

| Trifluoroiodomethane | Various aromatics | Radical conditions, 80-120°C | 55-80 | Variable |

Flow chemistry approaches have demonstrated particular promise for trifluoromethylation reactions, enabling rapid reaction times and excellent yields [7]. Copper-mediated cross-coupling reactions using potassium trifluoroacetate as the trifluoromethyl source can achieve full conversion in residence times of 1-5 minutes at 200-210°C [7]. This methodology represents the first example of aromatic trifluoromethylation conducted under continuous flow conditions [7].

Radical trifluoromethylation mechanisms involve trifluoromethyl radicals generated from sources such as trifluoroiodomethane, sodium trifluoromethanesulfinate, or bis(trifluoroacetyl) peroxide [8]. The trifluoromethyl radical exhibits enhanced reactivity compared to methyl radicals, with 440-fold greater reactivity toward styrene substrates [8]. Photochemical strategies employing acetone or diacetyl as radical initiators provide metal-free and oxidant-free conditions for trifluoromethylation [10].

Reaction Kinetics and Thermodynamic Considerations

The kinetic and thermodynamic aspects of brominated sulfonamide synthesis involve complex mechanistic pathways that determine both reaction rates and product selectivity [4] [11]. Kinetic studies of electrochemical sulfonamide synthesis reveal multi-step processes with distinct rate-determining steps [4] [5]. Initial thiol oxidation to disulfide occurs within 20 seconds, followed by amine oxidation to radical cation intermediates [4] [5].

Mechanistic investigations demonstrate that sulfonamide formation proceeds through sulfenamide and sulfinamide intermediates, with two consecutive oxidation steps required for complete conversion [4] [5]. The rate-determining step typically involves formation of the initial carbon-sulfur or nitrogen-sulfur bond, with activation energies ranging from 15-25 kcal/mol depending on substrate electronics [11] [6].

Table 2.3: Kinetic Parameters for Sulfonamide Formation

| Reaction Step | Activation Energy (kcal/mol) | Rate Constant (M⁻¹s⁻¹) | Temperature Dependence | Selectivity Factor |

|---|---|---|---|---|

| Sulfonyl Chloride Amination | 12-18 | 10²-10⁴ | Strong | 15-25 |

| Electrochemical Coupling | 18-24 | 10¹-10³ | Moderate | 8-15 |

| Radical Trifluoromethylation | 8-15 | 10⁴-10⁶ | Weak | 3-8 |

| Aromatic Bromination | 20-28 | 10⁰-10² | Strong | 25-40 |

Thermodynamic considerations reveal that sulfonamide formation is generally exothermic, with enthalpy changes ranging from -15 to -35 kcal/mol [12] [13]. Entropy-enthalpy compensation effects are frequently observed in sulfonamide binding studies, where enthalpic gains are offset by entropic losses [13]. Sublimation thermodynamics of sulfonamide crystals show correlations between Gibbs energy and molecular hydrogen bond acceptor factors [12].

Electrophilic aromatic bromination kinetics follow stepwise mechanisms through arenium ion intermediates [6]. The formation of bromoarenium ions represents the rate-determining step, with transition states resembling the intermediate according to Hammond's postulate [6]. Substituent effects significantly influence reaction rates, with electron-withdrawing groups such as trifluoromethyl decreasing overall reaction rates while directing bromination to meta positions [14] [6].

Temperature dependence studies reveal Arrhenius behavior for most sulfonamide-forming reactions, with typical frequency factors of 10¹²-10¹⁴ s⁻¹ [15]. Pressure effects are generally minimal except for reactions involving gaseous reagents or high-temperature conditions [16]. Solvent effects prove crucial, with polar aprotic solvents typically providing enhanced reaction rates and selectivity [17].

Purification Techniques for Halogenated Sulfonamides

Purification of halogenated sulfonamides requires specialized techniques to address the unique challenges posed by these polar, crystalline compounds [18] [19]. Traditional recrystallization methods remain the primary purification approach, with solvent selection critical for achieving high purity and yield [18] [20]. Optimal recrystallization solvents for brominated sulfonamides include ethanol-water mixtures, with ratios of 1:1 providing excellent purification efficiency [19].

The recrystallization process involves dissolution of crude product at elevated temperatures (80-100°C) followed by controlled cooling to induce crystallization [21]. Nucleation can be enhanced through seeding with pure crystals or mechanical agitation [22]. Hot filtration removes insoluble impurities, while cold filtration collects the purified crystalline product [21]. Multiple recrystallization cycles may be required to achieve pharmaceutical-grade purity levels exceeding 99% [18].

Table 2.4: Purification Efficiency of Different Techniques

| Purification Method | Purity Achievement (%) | Yield Recovery (%) | Time Required (hours) | Cost Factor |

|---|---|---|---|---|

| Recrystallization (EtOH/H₂O) | 95-99 | 70-85 | 4-8 | Low |

| Column Chromatography | 98-99.5 | 80-90 | 2-4 | Medium |

| Preparative HPLC | 99-99.9 | 85-95 | 1-3 | High |

| Activated Carbon Treatment | 90-95 | 90-95 | 1-2 | Low |

Chromatographic purification techniques offer enhanced selectivity and purity for halogenated sulfonamides [23] . Silica gel column chromatography employs ethyl acetate-hexane gradient systems, with typical gradients ranging from 20:80 to 80:20 ethyl acetate:hexane . The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) creates characteristic twin molecular ion peaks in mass spectrometry, facilitating product identification during purification [19].

Preparative high-performance liquid chromatography provides the highest purity levels but requires significant instrumentation investment [23]. Reverse-phase C18 columns with trifluoroacetic acid buffers effectively separate closely related byproducts and isomers [25]. Mobile phase optimization typically involves acetonitrile-water gradients with acid modifiers to enhance peak resolution [23].

Activated carbon treatment serves as an effective preliminary purification step for removing organic impurities and color bodies [26] [27]. Granular activated carbon exhibits excellent adsorption capacity for halogenated organic compounds through surface interactions [26] [28]. Optimal conditions include particle sizes of 60-80 mesh, contact times of 30-60 minutes, and dosages of 1-3% by weight [27].

Solid-phase extraction techniques provide rapid purification for analytical and preparative applications [29]. Molecularly imprinted polymer phases offer enhanced selectivity for specific sulfonamide structures, enabling efficient separation from structurally related impurities [29]. The four-step solid-phase extraction process involves conditioning, loading, washing, and elution, with each step optimized for the target analyte [29].

Scalability Challenges in Industrial Production

Industrial-scale production of 3-bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide presents multiple technical and economic challenges that require systematic engineering solutions [30] [3]. Process intensification strategies focus on improving productivity while reducing environmental impact and manufacturing costs [31]. The transition from laboratory to industrial scale involves optimization of heat transfer, mass transfer, and reaction kinetics [32].

Batch synthesis limitations become apparent at industrial scales, where reaction volumes may exceed 10,000 liters [33]. Heat management represents a critical challenge, particularly for exothermic bromination and sulfonylation reactions [34]. Advanced reactor designs incorporate external cooling systems, internal cooling coils, and controlled addition protocols to maintain temperature control [33]. Safety considerations require specialized equipment rated for halogenated compound processing [33].

Table 2.5: Industrial Scale Production Parameters

| Scale Factor | Laboratory | Pilot Plant | Industrial | Considerations |

|---|---|---|---|---|

| Batch Size (kg) | 0.1-1 | 10-100 | 1000-10000 | Heat transfer limitations |

| Reaction Time (hours) | 2-8 | 4-12 | 8-24 | Mass transfer effects |

| Yield Loss (%) | 2-5 | 5-10 | 10-20 | Process efficiency |

| Purity Decline (%) | 0-2 | 2-5 | 5-15 | Impurity accumulation |

Flow chemistry technologies offer promising solutions for scale-up challenges, particularly for bromination reactions [33] [34]. Continuous flow systems provide enhanced safety through reduced reaction volumes and improved heat transfer characteristics [33]. Microflow synthesis enables precise control of residence times and temperature profiles, leading to improved yields and selectivity [34]. Flow reactors demonstrate particular advantages for highly exothermic or hazardous transformations [7].

Process analytical technology integration enables real-time monitoring and control of critical process parameters [32]. In-line spectroscopic methods including near-infrared and Raman spectroscopy provide continuous feedback on reaction progress and product quality [32]. Automated sampling and analysis systems reduce manual intervention and improve process consistency [31].

Waste minimization strategies become increasingly important at industrial scale [30] [17]. Solvent recovery and recycling systems can achieve 90-95% solvent reclamation, significantly reducing raw material costs and environmental impact [30] [17]. Process mass intensity calculations guide optimization efforts, with target values below 20 for pharmaceutical intermediates [30]. Atom economy optimization focuses on maximizing incorporation of starting materials into the final product [3].

Equipment material compatibility requires careful consideration for halogenated compound processing [33] [34]. Corrosion-resistant materials such as Hastelloy, Monel, or fluoropolymer-lined vessels are essential for bromine-containing reactions [33] [16]. Specialized valves, pumps, and control systems rated for corrosive service ensure reliable operation [34]. Maintenance protocols must address the unique challenges of halogenated compound processing [35].

The solubility behavior of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide in organic solvents is governed by the complex interplay between the compound's polar sulfonamide functionality and its hydrophobic aromatic and alkyl components. The presence of the sulfonamide group (-SO₂NH-) provides hydrogen bonding capability, while the bromine substituent, trifluoromethyl group, and butyl chain contribute to the compound's hydrophobic character [1] [2].

Polar Aprotic Solvents

The compound exhibits highest solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [2] [3]. These solvents, with their high dielectric constants (DMSO: 46.7, DMF: 36.7) and strong dipolar character, effectively stabilize the sulfonamide moiety through dipole-dipole interactions while accommodating the hydrophobic substituents [4]. The absence of competing hydrogen bond donors in these solvents allows for optimal solvation of the sulfonamide nitrogen and sulfur centers.

In acetonitrile, the compound shows moderate to high solubility due to the solvent's significant dipole moment and moderate hydrogen bonding capacity [3] [5]. Studies on related sulfonamides demonstrate that acetonitrile can effectively dissolve benzenesulfonamide derivatives through dipolar interactions, though the extent depends on the specific substitution pattern [6].

Protic Organic Solvents

Methanol and ethanol provide moderate solubility for the compound through hydrogen bonding interactions between the sulfonamide group and the hydroxyl functionalities of these alcohols [3] [5]. The solubility mechanism involves the formation of intermolecular hydrogen bonds between the sulfonamide NH group and the alcohol OH groups, as well as interactions between the sulfone oxygens and the protic solvent molecules [7].

Research on sulfamethazine in acetonitrile-methanol mixtures reveals that sulfonamides tend to be preferentially solvated by methanol due to its stronger hydrogen bonding capability compared to acetonitrile [3]. This preference suggests that 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide would exhibit similar behavior, with maximum solubility occurring in methanol-rich environments when used in binary solvent systems.

Moderately Polar Solvents

Acetone provides moderate solubility primarily through dipolar interactions with the sulfonamide group [2]. The ketone functionality of acetone can interact favorably with both the electron-deficient sulfur center and the nitrogen lone pair of the sulfonamide group. However, the lack of hydrogen bonding capability limits the extent of dissolution compared to protic solvents.

Ethyl acetate shows reduced solubility due to its lower polarity and limited capacity for strong intermolecular interactions with the sulfonamide functionality [1]. The ester group provides some dipolar interaction capability, but the overall hydrophobic nature of ethyl acetate limits its effectiveness as a solvent for this polar compound.

Nonpolar and Low-Polarity Solvents

Dichloromethane and hexane exhibit poor solubility for the compound due to their inability to stabilize the polar sulfonamide group [8]. The compound's significant polar character, contributed by the sulfonamide functionality, creates unfavorable thermodynamic conditions for dissolution in these nonpolar media.

Aqueous Solubility

Despite water's high polarity and hydrogen bonding capability, the compound exhibits limited aqueous solubility [7]. This behavior is attributed to the dominance of hydrophobic interactions from the aromatic ring, bromine substituent, trifluoromethyl group, and butyl chain, which collectively overcome the favorable interactions between water and the sulfonamide group.

Thermal Stability and Decomposition Pathways

The thermal stability of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide is influenced by the relative bond strengths and the electronic effects of its various substituents. Thermal decomposition studies of related benzenesulfonamide derivatives provide insight into the expected decomposition patterns and temperature ranges [9] [10].

Decomposition Temperature Range

Based on literature data for structurally related compounds, the initial decomposition of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide is expected to occur in the temperature range of 400-450°C [9] [10]. This range is consistent with the thermal stability observed for other halogenated and fluorinated benzenesulfonamide derivatives, where the presence of electron-withdrawing groups generally enhances thermal stability relative to unsubstituted analogs.

Primary Decomposition Pathways

The thermal decomposition proceeds through multiple competing pathways, with the relative importance of each pathway dependent on temperature and atmospheric conditions [9] [11]. The initial stage typically involves cleavage of the N-alkyl bond, resulting in the loss of the butyl group and formation of the corresponding primary sulfonamide [10]. This process occurs at relatively lower temperatures (420-450°C) due to the weaker C-N bond strength compared to the aromatic C-S bond.

Secondary Decomposition Processes

At higher temperatures (500-600°C), further decomposition involves cleavage of the sulfonamide S-N bond, leading to the formation of sulfur dioxide and the corresponding aromatic amine [9] [12]. The electron-withdrawing effects of the bromine and trifluoromethyl substituents stabilize the aromatic system, potentially shifting this decomposition to higher temperatures compared to unsubstituted analogs.

Halogen and Fluorine Loss

The thermal behavior of the bromine substituent follows patterns observed in other halogenated aromatics, where dehalogenation typically occurs at temperatures above 450°C [13] [14]. The loss of bromine may proceed through radical mechanisms, generating hydrogen bromide as a decomposition product.

The trifluoromethyl group exhibits exceptional thermal stability due to the strength of C-F bonds [14] [15]. Decomposition of this group typically requires temperatures exceeding 500°C and may proceed through defluorination pathways that generate trifluoromethyl radicals and subsequent fluorinated fragments [14]. The stability of the trifluoromethyl group contributes to the overall thermal robustness of the compound.

Atmosphere Effects

Thermal decomposition behavior varies significantly between inert and oxidative atmospheres [9] [10]. Under inert conditions, pyrolytic processes dominate, leading to the formation of smaller organic fragments and elemental sulfur. In oxidative atmospheres, combustion processes contribute to more complete mineralization, producing carbon dioxide, water, sulfur oxides, and hydrogen halides.

Lipophilicity Measurements and Partition Coefficients

The lipophilicity of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide reflects the balance between its hydrophobic and hydrophilic structural components. Understanding this property is crucial for predicting the compound's behavior in biological systems and its environmental fate [16] [17].

Structural Contributions to Lipophilicity

The trifluoromethyl group significantly enhances the compound's lipophilic character [16] [17]. Research demonstrates that trifluoromethyl substituents on aromatic rings contribute approximately +0.9 to +1.6 log units to the partition coefficient, depending on their position and the nature of adjacent substituents [18]. The electron-withdrawing nature of the trifluoromethyl group reduces the electron density of the aromatic system, decreasing its hydrophilicity while simultaneously increasing lipophilic interactions through van der Waals forces.

The bromine substituent contributes an estimated +0.86 log units to the partition coefficient [19] [20]. This contribution arises from the increased hydrophobic surface area provided by the halogen atom and its electron-withdrawing inductive effect, which reduces the compound's affinity for aqueous environments.

The N-butyl chain represents a significant hydrophobic contribution, adding approximately +2.0 to +2.3 log units based on established alkyl group increment values [21]. The four-carbon linear alkyl chain enhances membrane permeability and reduces aqueous solubility through hydrophobic interactions.

Polar Group Effects

The sulfonamide functionality exerts a strong hydrophilic influence, contributing approximately -1.5 to -2.0 log units to the partition coefficient [22] [23]. This negative contribution results from the group's capacity for hydrogen bonding with water molecules and its high polarity. The sulfonamide nitrogen can act as both a hydrogen bond donor and acceptor, while the sulfone oxygens provide additional hydrogen bonding sites.

Estimated Partition Coefficient

Based on the additive contributions of individual functional groups, the estimated log P (octanol/water) for 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide ranges from 3.0 to 4.0 [16] [17]. This estimate places the compound in the moderately lipophilic range, suggesting significant membrane permeability while maintaining some aqueous solubility.

Experimental Considerations

Accurate determination of partition coefficients for sulfonamide derivatives requires careful attention to pH conditions, as the ionization state of the sulfonamide group significantly affects distribution behavior [22] [23]. At physiological pH, partial ionization of the sulfonamide nitrogen would reduce the apparent lipophilicity compared to neutral conditions.

Acid-Base Behavior and pKa Determination

The acid-base properties of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide are dominated by the ionizable sulfonamide NH group, with the pKa value significantly influenced by the electronic effects of the substituents [22] [24].

Electronic Effects on Acidity

The bromine substituent at the 3-position exerts an electron-withdrawing inductive effect that increases the acidity of the sulfonamide NH group [19] [20]. Halogen substituents in the meta position to sulfonamide groups typically decrease pKa values by 0.2-0.5 units compared to unsubstituted analogs, reflecting the stabilization of the conjugate base through inductive electron withdrawal.

The trifluoromethyl group at the 5-position provides even stronger electron-withdrawing character [18] [15]. Trifluoromethyl substituents are among the most electronegative groups, and their presence on aromatic rings significantly enhances the acidity of ionizable functional groups. The meta relationship between the trifluoromethyl group and the sulfonamide functionality ensures efficient transmission of the electron-withdrawing effect.

Substituent Additive Effects

The combined electron-withdrawing effects of both the bromine and trifluoromethyl substituents result in a cumulative decrease in the pKa value [22] [24]. Literature data for related multiply-substituted benzenesulfonamides suggest that the presence of two strong electron-withdrawing groups can decrease the pKa by 1.0-1.5 units compared to the parent benzenesulfonamide (pKa ≈ 10.6) [25].

N-Alkyl Substitution Effects

The N-butyl substitution moderately affects the acidity compared to primary sulfonamides [22]. N-Alkyl groups generally provide weak electron-donating character through inductive effects, slightly increasing the pKa. However, this effect is relatively minor compared to the strong electron-withdrawing influences of the aromatic substituents.

Predicted pKa Range

Based on the collective electronic effects of the substituents, the pKa of the sulfonamide NH in 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide is estimated to be in the range of 8.5-9.5 [22] [24]. This value represents a significant decrease from the parent benzenesulfonamide, reflecting the powerful acidifying effects of the electron-withdrawing substituents.

Practical Implications

The reduced pKa value indicates that a significant fraction of the compound exists in the ionized form at physiological pH (7.4), which would substantially affect its pharmacokinetic properties, including absorption, distribution, and excretion characteristics [26]. The increased acidity also influences the compound's environmental behavior, affecting its mobility in soil and water systems.